

# NIBR-17: A Technical Guide to the Pan-Class I PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | NIBR-17  |           |
| Cat. No.:            | B1394522 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **NIBR-17**, a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering detailed insights into the compound's biochemical activity, cellular effects, and the methodologies for its evaluation.

### **Core Compound Profile**

**NIBR-17** is a small molecule inhibitor that demonstrates potent and broad activity against all four class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ ). These kinases are critical components of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making PI3K a prime target for therapeutic intervention. **NIBR-17**'s ability to inhibit all class I isoforms positions it as a valuable tool for investigating the broad consequences of PI3K pathway inhibition and as a potential starting point for the development of anticancer therapeutics.

# **Quantitative Data Summary**

The inhibitory activity of **NIBR-17** has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.



| Table 1: Biochemical Inhibitory Activity of NIBR-17 |                                                           |  |
|-----------------------------------------------------|-----------------------------------------------------------|--|
| Target Isoform                                      | IC50 (nM)                                                 |  |
| ΡΙ3Κα                                               | 1                                                         |  |
| РІЗКβ                                               | 9.2                                                       |  |
| РІЗКу                                               | 9                                                         |  |
| ΡΙ3Κδ                                               | 20                                                        |  |
|                                                     |                                                           |  |
| Table 2: Cellular Activity of NIBR-17               |                                                           |  |
| Cell Line                                           | A2780 (Human ovarian carcinoma)                           |  |
| Assay                                               | Inhibition of PI3Kα-mediated Akt phosphorylation (Ser473) |  |
| EC50 (μM)                                           | 0.09                                                      |  |

# **Signaling Pathway**

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes. The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt. This recruitment to the membrane facilitates the phosphorylation and activation of Akt by other kinases, such as PDK1 and mTORC2. Once activated, Akt proceeds to phosphorylate a wide array of downstream substrates, ultimately leading to the regulation of cellular functions like protein synthesis, cell survival, and proliferation. **NIBR-17** exerts its effect by directly inhibiting the kinase activity of all class I PI3K isoforms, thereby blocking the production of PIP3 and halting the downstream signaling cascade.





Click to download full resolution via product page

Caption: The PI3K/Akt signaling pathway and the inhibitory action of NIBR-17.



### **Experimental Protocols**

The following are representative, detailed protocols for key experiments used to characterize PI3K inhibitors like **NIBR-17**. While the full experimental details from the original publication on **NIBR-17** by Burger et al. were not accessible, these protocols are based on standard, widely accepted methodologies in the field.

### **Biochemical Kinase Inhibition Assay (HTRF)**

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory potency (IC50) of **NIBR-17** against Class I PI3K isoforms.

#### Materials:

- Recombinant human PI3K isoforms  $(\alpha, \beta, \gamma, \delta)$
- PIP2 (substrate)
- ATP
- NIBR-17 (or other test compounds)
- HTRF detection reagents (e.g., Eu3+-cryptate labeled anti-GST antibody, d2-labeled PIP3 analog, GST-tagged PH domain)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
- 384-well low-volume white plates
- HTRF-compatible plate reader

### Procedure:

• Compound Preparation: Prepare a serial dilution of **NIBR-17** in 100% DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.



- Enzyme and Substrate Preparation: Dilute the PI3K enzyme and PIP2 substrate to their final concentrations in cold assay buffer.
- Assay Reaction:
  - $\circ$  Add 2 µL of the diluted **NIBR-17** or DMSO (control) to the wells of a 384-well plate.
  - Add 4 μL of the enzyme/substrate mix to each well to initiate the kinase reaction.
  - Add 4 μL of ATP solution to each well.
  - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Detection:
  - $\circ~$  Stop the reaction by adding 5  $\mu L$  of HTRF stop/detection buffer containing EDTA and the HTRF detection reagents.
  - Incubate the plate at room temperature for 60 minutes to allow for the detection reaction to reach equilibrium.
- Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm and 665 nm.
- Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) \* 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

# **Cellular Akt Phosphorylation Assay (Western Blot)**

This protocol outlines the procedure to assess the effect of **NIBR-17** on the phosphorylation of Akt at Serine 473 in a cellular context.

#### Materials:

- A2780 cells (or other suitable cell line)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)



- NIBR-17
- Growth factor (e.g., IGF-1 or EGF)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- · Imaging system

### Procedure:

- Cell Culture and Treatment:
  - Seed A2780 cells in 6-well plates and allow them to adhere overnight.
  - Serum-starve the cells for 4-6 hours.
  - Pre-treat the cells with various concentrations of NIBR-17 or DMSO for 1-2 hours.
  - Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
- Cell Lysis and Protein Quantification:
  - Wash the cells with ice-cold PBS and lyse them with lysis buffer.
  - Collect the lysates and clarify by centrifugation.



- Determine the protein concentration of each lysate using a BCA assay.
- · Western Blotting:
  - Normalize the protein concentrations and prepare samples with Laemmli buffer.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
  - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again and apply the chemiluminescent substrate.
- Data Acquisition and Analysis:
  - Capture the chemiluminescent signal using an imaging system.
  - Strip the membrane and re-probe with an antibody against total Akt as a loading control.
  - Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

### **Cell Viability Assay (MTT)**

This protocol describes the use of an MTT assay to evaluate the effect of **NIBR-17** on the proliferation and viability of cancer cells.

### Materials:

- Cancer cell line (e.g., A2780)
- Cell culture medium
- NIBR-17



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader

### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
- Compound Treatment: Treat the cells with a serial dilution of NIBR-17 or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
- MTT Incubation: Add 10-20  $\mu$ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Solubilization: Carefully remove the medium and add 100-150  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to
  determine the percentage of cell viability. Plot the percentage of viability against the
  logarithm of the compound concentration and fit the data to a dose-response curve to
  calculate the GI50 (concentration for 50% growth inhibition).

# **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for determining the IC50 of a PI3K inhibitor using an in vitro kinase assay.





Click to download full resolution via product page

Caption: A generalized workflow for an in vitro kinase inhibition assay.



To cite this document: BenchChem. [NIBR-17: A Technical Guide to the Pan-Class I PI3K Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1394522#pan-class-i-pi3k-inhibitor-nibr-17]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com